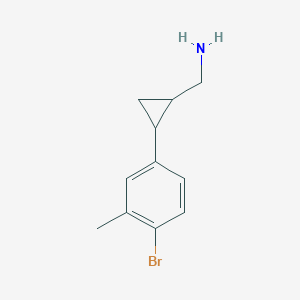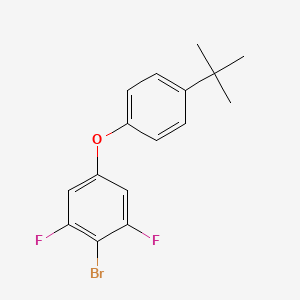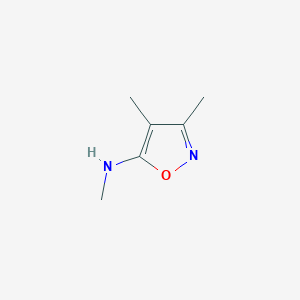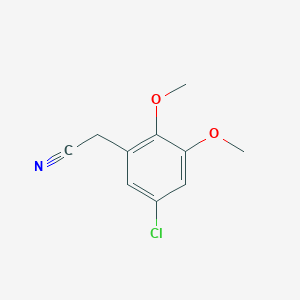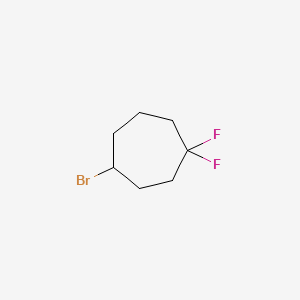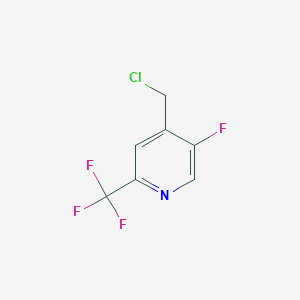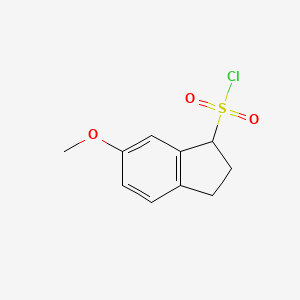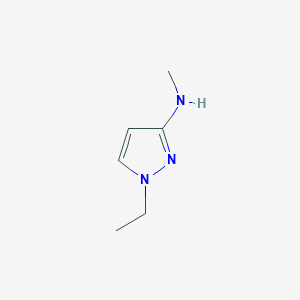![molecular formula C13H21NO3 B13485665 tert-butyl N-{3-formylbicyclo[3.2.0]heptan-6-yl}carbamate](/img/structure/B13485665.png)
tert-butyl N-{3-formylbicyclo[3.2.0]heptan-6-yl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-{3-formylbicyclo[3.2.0]heptan-6-yl}carbamate: is a chemical compound with the molecular formula C13H21NO3. It is a derivative of bicyclo[3.2.0]heptane, featuring a formyl group and a tert-butyl carbamate group. This compound is of interest in various fields of scientific research due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{3-formylbicyclo[3.2.0]heptan-6-yl}carbamate typically involves the reaction of a bicyclo[3.2.0]heptane derivative with tert-butyl carbamate under specific conditions. The formyl group is introduced through a formylation reaction, which can be achieved using reagents such as formic acid or formyl chloride in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The formyl group in tert-butyl N-{3-formylbicyclo[3.2.0]heptan-6-yl}carbamate can undergo oxidation to form a carboxylic acid derivative.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl N-{3-formylbicyclo[3.2.0]heptan-6-yl}carbamate is used as an intermediate in organic synthesis, particularly in the preparation of complex bicyclic compounds.
Medicine: The compound’s derivatives may exhibit pharmacological properties, making it a candidate for the development of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl N-{3-formylbicyclo[3.2.0]heptan-6-yl}carbamate involves its interaction with specific molecular targets. The formyl group can participate in various chemical reactions, leading to the formation of new compounds with different biological activities. The pathways involved may include enzymatic transformations and receptor binding, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl N-{6-oxospiro[3.3]heptan-2-yl}carbamate
- tert-Butyl N-{6-hydroxyspiro[3.3]heptan-2-yl}carbamate
Comparison:
- tert-Butyl N-{6-oxospiro[3.3]heptan-2-yl}carbamate features an oxo group instead of a formyl group, which affects its reactivity and potential applications.
- tert-Butyl N-{6-hydroxyspiro[3.3]heptan-2-yl}carbamate has a hydroxy group, making it more suitable for reactions involving hydroxyl functionalities.
Uniqueness: tert-Butyl N-{3-formylbicyclo[3.2.0]heptan-6-yl}carbamate is unique due to its formyl group, which provides distinct reactivity compared to its analogs. This uniqueness makes it valuable for specific synthetic and research applications.
Eigenschaften
Molekularformel |
C13H21NO3 |
|---|---|
Molekulargewicht |
239.31 g/mol |
IUPAC-Name |
tert-butyl N-[(1S,5S,6R)-3-formyl-6-bicyclo[3.2.0]heptanyl]carbamate |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-11-6-9-4-8(7-15)5-10(9)11/h7-11H,4-6H2,1-3H3,(H,14,16)/t8?,9-,10-,11+/m0/s1 |
InChI-Schlüssel |
LXCRXGLLLJNTLS-QBUCEGOBSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H]2[C@@H]1CC(C2)C=O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CC2C1CC(C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



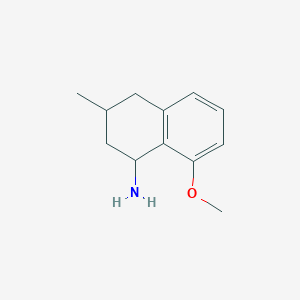
amine hydrochloride](/img/structure/B13485587.png)
![N,N-dimethyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]thiophen-2-amine](/img/structure/B13485588.png)
